An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-phenylpropan-2-one Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-phenylpropan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Amino-3-phenylpropan-2-one hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents computed data and outlines general, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating laboratory investigations.
Core Physicochemical Data
Quantitative data for 1-Amino-3-phenylpropan-2-one hydrochloride is summarized in the table below. These values are primarily computationally derived and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |
| Molecular Weight | 185.65 g/mol | PubChem[1] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | PubChem[1] |
| CAS Number | 41173-00-6 | PubChem[1] |
| Computed XLogP3 | Not Available | |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 185.0607417 Da | PubChem[1] |
| Monoisotopic Mass | 185.0607417 Da | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 128 | PubChem[1] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are general and may require optimization for 1-Amino-3-phenylpropan-2-one hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity.[2] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[2]
Methodology: Capillary Method [3]
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Sample Preparation: A small amount of the dry, powdered 1-Amino-3-phenylpropan-2-one hydrochloride is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The sample should be well-compacted.[4]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature probe.
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
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Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination
Aqueous solubility is a crucial parameter for drug development, influencing bioavailability and formulation.[5] The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[6]
Methodology: Shake-Flask Method [6]
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Preparation of Saturated Solution: An excess amount of 1-Amino-3-phenylpropan-2-one hydrochloride is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For an amino ketone hydrochloride, both the amino group and the ketone moiety can influence its acidic/basic properties.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of 1-Amino-3-phenylpropan-2-one hydrochloride is dissolved in a known volume of water or a suitable co-solvent system.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino groups have been deprotonated.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like 1-Amino-3-phenylpropan-2-one hydrochloride.
References
- 1. 1-Amino-3-phenylpropan-2-one hydrochloride | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
